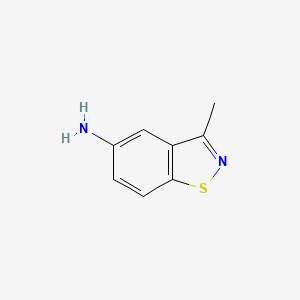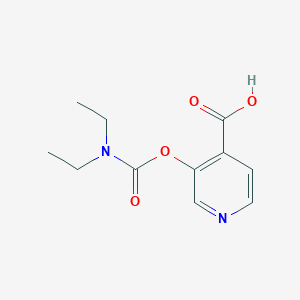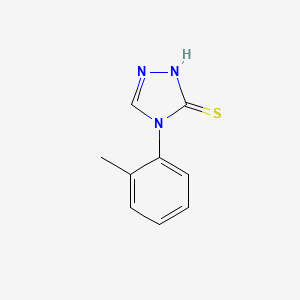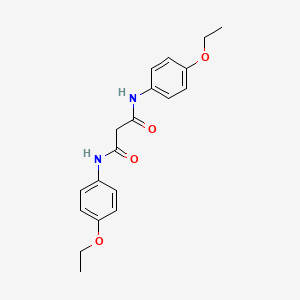
N,N-dimethyl-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
N,N-dimethyl-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C9H10F3N and its molecular weight is 189.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ratiometric Fluorescent Thermometry : Cheng Cao et al. (2014) discovered that the fluorescence intensity of a compound similar to N,N-dimethyl-2-(trifluoromethyl)aniline intensifies with increasing temperature, which can be used for ratiometric temperature detection (Cao et al., 2014).
Polymer Science : Philippe Snauwaert et al. (1987) studied the polymerization of aniline and its derivatives, including dimethyl-aniline polymers, which are essential in developing materials with specific electronic properties (Snauwaert et al., 1987).
Electroluminescent Materials : Hidekaru Doi et al. (2003) designed a novel class of color-tunable emitting amorphous molecular materials, including derivatives of N,N-dimethylaniline, for use in organic electroluminescent devices (Doi et al., 2003).
Synthesis of Quinolines : Jie‐Ping Wan et al. (2017) used N,N-dimethyl enaminones and anilines, including derivatives of this compound, for the synthesis of quinolines, which are valuable in chemical synthesis (Wan et al., 2017).
Catalysis : Hana Vaňkátová et al. (2011) investigated tetrylenes chelated by hybrid amido-amino ligands, including derivatives of 2-[(N,N-dimethylamino)methyl]aniline, for use in catalysis (Vaňkátová et al., 2011).
Atmospheric Chemistry : R. Atkinson et al. (1987) studied the atmospheric reactions of N,N-dimethylaniline, among other compounds, which is crucial for understanding environmental impacts and pollution control (Atkinson et al., 1987).
Propriétés
IUPAC Name |
N,N-dimethyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-13(2)8-6-4-3-5-7(8)9(10,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDXCIFHIBKRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378964 | |
| Record name | N,N-dimethyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54672-14-9 | |
| Record name | N,N-dimethyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bipyridine]-2,2'-diamine](/img/structure/B1620738.png)
![(5Z)-5-[(5-iodo-2-furyl)methylene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B1620739.png)





![4-[[3-[(3-Nitrophenyl)carbamoyl]phenyl]sulfonylamino]benzoic acid](/img/structure/B1620754.png)

![(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1620756.png)

![[(5-Nitro-2-furoyl)amino]acetic acid](/img/structure/B1620758.png)
![(5Z)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1-(furan-2-ylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1620759.png)

